molecular formula C11H10N2O2S B1331521 (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid CAS No. 49779-98-8

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B1331521
CAS No.: 49779-98-8
M. Wt: 234.28 g/mol
InChI Key: DKCCMQRKDKYYCA-UHFFFAOYSA-N
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Description

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazole ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological targets, while the amino and phenyl groups can form hydrogen bonds and hydrophobic interactions, respectively . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. The presence of the amino and phenyl groups at specific positions allows for distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCMQRKDKYYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303221
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49779-98-8
Record name MLS002920663
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Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49779-98-8
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